molecular formula C19H15F2N5O3S B2410110 N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888423-06-1

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2410110
CAS No.: 888423-06-1
M. Wt: 431.42
InChI Key: WXNPICHSZZEIHZ-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H15F2N5O3S and its molecular weight is 431.42. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O3S/c20-10-4-3-5-11(8-10)23-14(27)9-30-19-25-16(22)15(18(29)26-19)24-17(28)12-6-1-2-7-13(12)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNPICHSZZEIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the realm of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrimidine backbone with multiple functional groups that enhance its biological activity. The molecular formula is C21H20FN5O4SC_{21}H_{20}FN_{5}O_{4}S with a molecular weight of 457.5 g/mol. Its structure includes:

  • Pyrimidine ring : A six-membered heterocyclic compound that is crucial for its biological activity.
  • Fluorinated benzamide : Enhances lipophilicity and may influence receptor interactions.
PropertyValue
Molecular FormulaC21H20FN5O4S
Molecular Weight457.5 g/mol
CAS Number888417-41-2
SolubilityNot specified

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7). The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is essential for effective cancer treatment.
  • Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing cancer cells from proliferating.

Case Study: Breast Cancer

In a study conducted by researchers investigating the effects of this compound on MCF-7 cells, it was found that:

  • IC50 Value : The compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .
  • Mechanism : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may possess activity against various bacterial strains:

  • Inhibition of Gram-positive and Gram-negative Bacteria : Similar derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus66
Escherichia coliTBD

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components. Studies suggest that modifications in the pyrimidine ring or the substitution patterns on the aromatic rings can significantly affect its activity profile.

Key Findings from SAR Studies

  • Hydrophobic Substituents : The presence of hydrophobic groups enhances antibacterial activity.
  • Functional Group Variations : Alterations in functional groups lead to variations in cytotoxicity against different cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis of N-(4-amino-2-...-fluorobenzamide involves multi-step organic reactions, typically including:

  • Step 1 : Condensation of a pyrimidinone precursor with a fluorobenzamide derivative under basic conditions (e.g., triethylamine in DMF at 60–80°C) to form the core structure .
  • Step 2 : Introduction of the thioether linkage via nucleophilic substitution, requiring precise pH control (7–8) to avoid side reactions .
  • Step 3 : Final purification via column chromatography or recrystallization in solvents like dichloromethane or methanol .

Q. Critical Parameters :

FactorImpact
Temperature Excess heat (>80°C) degrades the thioether bond; optimal range: 60–70°C
Solvent Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying
Catalyst Triethylamine improves nucleophilic substitution efficiency by scavenging acids

Q. Which analytical techniques are essential for confirming structural integrity and purity post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies substituent positions (e.g., fluorophenyl groups at δ 7.2–7.8 ppm) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays); reverse-phase C18 columns with UV detection at 254 nm are standard .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (expected m/z: ~460–470) and detects byproducts .

Q. What initial biological screening assays are appropriate to evaluate therapeutic potential?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across experimental models?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., primary vs. immortalized) or incubation conditions (e.g., serum-free vs. serum-containing media) .
  • Solution : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and standardize protocols (e.g., ATP levels in viability assays).

Q. What strategies elucidate the mechanism of action when traditional target identification fails?

  • Chemical Proteomics : Employ affinity-based probes to capture protein targets in cell lysates .
  • CRISPR-Cas9 Screens : Identify gene knockouts that confer resistance/sensitivity to the compound .
  • Molecular Docking : Prioritize targets using computational models (e.g., AutoDock Vina) based on the compound’s pyrimidinone and fluorophenyl motifs .

Q. How can computational chemistry optimize pharmacokinetic properties without compromising efficacy?

ApproachApplication
QSAR Modeling Predict logP and solubility to balance lipophilicity and bioavailability
Molecular Dynamics Simulate binding stability with targets (e.g., EGFR) to guide fluorophenyl modifications
ADMET Prediction Use tools like SwissADME to flag hepatotoxicity risks from the thioether group

Q. Which functional groups are critical for bioactivity, and how can they be modified?

Key Functional Groups :

GroupRoleModification Impact
Fluorophenyl Moieties Enhance target binding via hydrophobic/π-π interactionsChlorine substitution reduces potency; nitro groups increase cytotoxicity
Thioether Linkage Stabilizes conformation; prone to oxidationSulfone derivatives (e.g., -SO2-) reduce membrane permeability
Pyrimidinone Core Serves as a hydrogen-bond acceptorMethylation at C6 improves metabolic stability

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